Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate
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Overview
Description
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a benzoate ester, and a prop-2-enoyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate typically involves the condensation of piperidine derivatives with benzoic acid esters. One common method involves the reaction of 4-aminopiperidine with prop-2-enoyl chloride to form the intermediate 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoic acid. This intermediate is then esterified with propanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The prop-2-enoyl group may also play a role in the compound’s biological effects by interacting with cellular enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate
- Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoic acid
- This compound derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and prop-2-enoyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
propyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-13-25-19(24)15-5-7-16(8-6-15)20-18(23)14-9-11-21(12-10-14)17(22)4-2/h4-8,14H,2-3,9-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCSDZMJRJTZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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